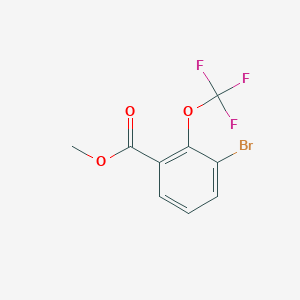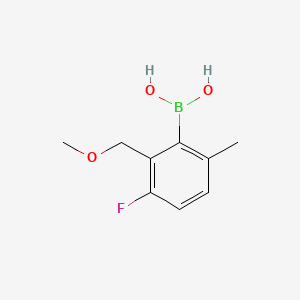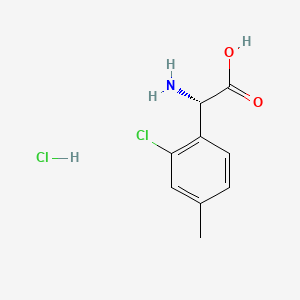![molecular formula C6H13ClN4O2 B14023582 (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride typically involves the formation of the diazirine ring. One common method starts with the conversion of ketones to diaziridines, which are then oxidized to form diazirines. The process involves several steps:
Oximation: The ketone is reacted with hydroxylammonium chloride under heat in the presence of a base such as pyridine.
Tosylation or Mesylation: The alpha-substituted oxygen is treated with tosyl or mesyl chloride in the presence of a base.
Ammonia Treatment: The tosyl or mesyl oxime is treated with ammonia to produce diaziridine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of diaziridines to diazirines.
Reduction: Potential reduction of the diazirine ring under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the diazirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylammonium chloride, tosyl or mesyl chloride, ammonia, chromium-based reagents, iodine, triethylamine, silver oxide, and oxalyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diaziridines typically yields diazirines, while substitution reactions can introduce various functional groups onto the diazirine ring.
科学的研究の応用
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a photo-reactive crosslinking reagent in organic synthesis and material science.
Industry: Utilized in the development of new materials and chemical probes for various industrial applications.
作用機序
The mechanism of action of (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride involves the formation of reactive carbenes upon irradiation with ultraviolet light. These carbenes can insert into various C-H, N-H, and O-H bonds, leading to covalent modification of biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied .
類似化合物との比較
Similar Compounds
(2S)-2-amino-4-(3-methyl-3H-diaziren-3-yl)butanoic acid hydrochloride: Another diazirine-containing compound with similar photo-reactive properties.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: A diazirine compound used as a probe building block.
Uniqueness
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride is unique due to its specific structure, which includes an aminoethyl group attached to the diazirine ring. This structural feature may confer distinct reactivity and binding properties compared to other diazirine compounds, making it valuable for specific research applications.
特性
分子式 |
C6H13ClN4O2 |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;/h4H,1-3,7-8H2,(H,11,12);1H/t4-;/m0./s1 |
InChIキー |
RMHTUSZBHVLYJC-WCCKRBBISA-N |
異性体SMILES |
C(CN)C1(N=N1)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C(CN)C1(N=N1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


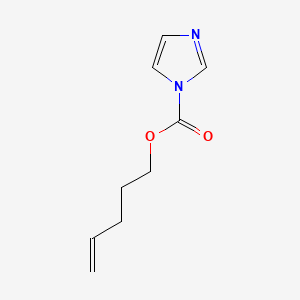

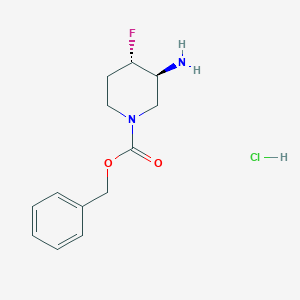

![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
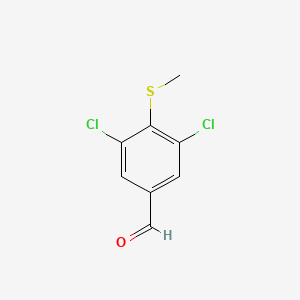
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
